molecular formula C8H9NO B1314074 3,4-Dihydro-2H-pyrano[3,2-b]pyridine CAS No. 70381-92-9

3,4-Dihydro-2H-pyrano[3,2-b]pyridine

Cat. No. B1314074
CAS RN: 70381-92-9
M. Wt: 135.16 g/mol
InChI Key: XNARZJQXBMWIQU-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrano[3,2-b]pyridine is a chemical compound with the molecular formula C8H9NO . It is a yellow liquid and has a molecular weight of 135.16 g/mol .


Synthesis Analysis

The synthesis of 3,4-Dihydro-2H-pyrano[3,2-b]pyridine has been reported in several studies . For example, one study described a highly practical and efficient preparation of pyrano pyran derivatives via an ionic liquid mediated and promoted multi-component reaction of aldehyde, 4-hydroxy-pyridin-2 (1H)-one or 4-hydroxy-2-pyranone, and malononitrile .


Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-2H-pyrano[3,2-b]pyridine can be represented by the InChI code: 1S/C8H9NO/c1-4-8-7(9-5-1)3-2-6-10-8/h1,4-5H,2-3,6H2 . The canonical SMILES representation is: C1CC2=C(C=CC=N2)OC1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dihydro-2H-pyrano[3,2-b]pyridine include a molecular weight of 135.16 g/mol , a topological polar surface area of 22.1 Ų , and a complexity of 116 . The compound is a yellow liquid .

Scientific Research Applications

Specific Scientific Field

This compound is used in the field of neuroimaging , specifically in Positron Emission Tomography (PET) imaging .

Summary of the Application

The compound “3,4-Dihydro-2H-pyrano[3,2-b]pyridine” is being explored as a class of negative allosteric modulators (NAMs) for PET imaging of metabotropic glutamate receptor 2 (mGluR2) . mGluR2 has been extensively studied as a therapeutic target for several brain disorders, such as schizophrenia, depression, and Alzheimer’s disease .

Methods of Application or Experimental Procedures

The lead compound 5-(2,4-difluorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide exhibited the most potent mGluR2 functional activity (IC50 = 6.0 nM) in a glutamate-induced calcium mobilization assay . Both compounds were evaluated for their functional affinities against mGluR2 using cAMP GloSensor assays in mGluR2-expressing HEK 293 cells .

Results or Outcomes Obtained

In the same cAMP GloSensor assay, compound 1 had a similar functional affinity as that of compound 2 with a mean Ki value of 59 nM and 63 nM, respectively .

Application in Green Chemistry

Specific Scientific Field

This compound is used in the field of Green Chemistry .

Summary of the Application

“3,4-Dihydro-2H-pyrano[3,2-b]pyridine” is used in the synthesis of pyrano[2,3-b]pyridine derivatives using microwave or solar energy . These derivatives are an important class of heterocyclic compounds due to their biological activities such as antitumor and antibacterial .

Methods of Application or Experimental Procedures

A one-pot multicomponent protocol is designed for the synthesis of pyrano[2,3-b]pyridone derivatives by reaction of equimolar amounts of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes and malononitrile, using both microwave heating and solar thermal energy in aqueous EtOH (50%) in the presence of a catalytic amount of K2CO3 .

Results or Outcomes Obtained

The products were obtained in 84–90% yields in 10–20 min by microwave heating, and in 90–96% yields in 2–3 h using solar energy .

Application in Organic Synthesis

Specific Scientific Field

This compound is used in the field of Organic Synthesis .

Summary of the Application

“3,4-Dihydro-2H-pyrano[3,2-b]pyridine” can be used as a reactant to synthesize tetrahydropyranylated product from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . It can also be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid . Furthermore, diverse 6-fluoro-3,4-dihydro-2H-pyrans have been prepared through derivatization of the cross-coupling products in a single step .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the sources .

Results or Outcomes Obtained

The specific results or outcomes obtained are not provided in the sources .

Application in Synthesis of Pyranoquinoline Derivatives

Specific Scientific Field

This compound is used in the field of Organic Chemistry .

Summary of the Application

“3,4-Dihydro-2H-pyrano[3,2-b]pyridine” is used in the synthesis of pyranoquinoline and benzoquinoline derivatives . These derivatives are synthesized via a one-pot multicomponent reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzoquinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds .

Methods of Application or Experimental Procedures

The synthesis involves two processes of C–C bond formation (Michael addition) and intramolecular cyclization (by the attack of the oxygen atom of active methylene compounds) .

Results or Outcomes Obtained

The products were obtained in excellent yields (65–98%) .

Application in Synthesis of Dihydropyran Derivatives

Specific Scientific Field

This compound is used in the field of Organic Chemistry .

Summary of the Application

“3,4-Dihydro-2H-pyrano[3,2-b]pyridine” can be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source .

Results or Outcomes Obtained

The specific results or outcomes obtained are not provided in the source .

Application in Synthesis of Pyranopyrimidine Derivatives

Specific Scientific Field

This compound is used in the field of Organic Chemistry .

Summary of the Application

“3,4-Dihydro-2H-pyrano[3,2-b]pyridine” is used in the synthesis of pyranopyrimidine derivatives .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source .

Results or Outcomes Obtained

The specific results or outcomes obtained are not provided in the source .

properties

IUPAC Name

3,4-dihydro-2H-pyrano[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-4-8-7(9-5-1)3-2-6-10-8/h1,4-5H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNARZJQXBMWIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=N2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500040
Record name 3,4-Dihydro-2H-pyrano[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-pyrano[3,2-b]pyridine

CAS RN

70381-92-9
Record name 3,4-Dihydro-2H-pyrano[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(3-hydroxypropyl)pyridin-3-ol (0.90 g) in 48% hydrobromic acid (20 mL) in a sealed tube was heated at 150° C. for 5 h. The reaction mixture was cooled to rt, concentrated in vacuo and poured into a solution of NaOH in MeOH (1 M). The mixture was concentrated in vacuo and the residue was chromatographed with a silica gel column (eluting agent: 2:1 (v/v) PE/EA) to afford the title compound as pale yellow oil (0.24 g, 30.00%), HPLC: 92.00%. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 136.3 (M+1); 1H NMR (400 MHz, CDCl3) δ: 7.99-7.98 (m, 1H), 7.19-7.11 (m, 2H), 4.19 (t, J=7.8 Hz, 2H), 2.91 (t, J=7.8 Hz, 2H), 2.12-2.07 (m, 2H) ppm.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-pyrano[3,2-b]pyridine
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
6
Citations
YS Malets, BV Vashchenko, VS Moskvina… - Chemistry of …, 2023 - Springer
An approach to the preparation of hereto unknown parent 5- and 7-azachromones was developed. The key step relied on the NaHmediated condensation of isomeric 2(4)-acetyl-3-…
Number of citations: 4 link.springer.com
O Cruz-Lopez, MC Nunez… - Current Organic …, 2011 - ingentaconnect.com
The 2,3-dihydro-1,4-benzodioxin ring system is present in a large number of structures of therapeutic agents possessing important biological activities. Some of them are …
Number of citations: 11 www.ingentaconnect.com
JM Bartoloméa, J Alcázar, JI Andrés, M De Bruyn… - Tetrahedron letters, 2003 - Elsevier
The synthesis of a series of novel analogues of the 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine core, modified in the non-aromatic ring, is described. Due to the presence of a …
Number of citations: 5 www.sciencedirect.com
RA Aycock - 2020 - search.proquest.com
The direct addition of pyridine and diazine units to electron-poor alkenes has been achieved via a redox radical mechanism that is enabled by limiting the effective concentration of the …
Number of citations: 4 search.proquest.com
G Chen, C Niu, J Yi, L Sun, H Cao, Y Fang… - Journal of Medicinal …, 2019 - ACS Publications
Triapine, an iron chelator that inhibits ribonucleotide reductase, has been evaluated in clinical trials for cancer treatment. Triapine in combination with other chemotherapeutic agents …
Number of citations: 18 pubs.acs.org
H Yoon, H Yoon - Palladium and Nickel Catalyzed Transformations …, 2020 - Springer
In Chap. 2, a Pd-catalyzed diastereoselective anion capture cascade reaction is discussed. Building on the Pd-catalyzed carboiodination reaction en route to (+)-corynoline, a Pd-…
Number of citations: 0 link.springer.com

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